molecular formula C13H17NO5S B5797041 4-ethyl 2-methyl 3-methyl-5-(propionylamino)-2,4-thiophenedicarboxylate

4-ethyl 2-methyl 3-methyl-5-(propionylamino)-2,4-thiophenedicarboxylate

Cat. No. B5797041
M. Wt: 299.34 g/mol
InChI Key: VRGIFNBPJAXHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl 2-methyl 3-methyl-5-(propionylamino)-2,4-thiophenedicarboxylate, also known as EMTDT, is a synthetic compound that belongs to the class of thiophene derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-ethyl 2-methyl 3-methyl-5-(propionylamino)-2,4-thiophenedicarboxylate is not fully understood. However, it has been proposed that 4-ethyl 2-methyl 3-methyl-5-(propionylamino)-2,4-thiophenedicarboxylate exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. 4-ethyl 2-methyl 3-methyl-5-(propionylamino)-2,4-thiophenedicarboxylate has also been found to modulate the expression of various genes and proteins involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-ethyl 2-methyl 3-methyl-5-(propionylamino)-2,4-thiophenedicarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation, by inhibiting the activity of COX-2. 4-ethyl 2-methyl 3-methyl-5-(propionylamino)-2,4-thiophenedicarboxylate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 4-ethyl 2-methyl 3-methyl-5-(propionylamino)-2,4-thiophenedicarboxylate has been found to protect neurons from oxidative stress and neuroinflammation by modulating the expression of various genes and proteins involved in these processes.

Advantages and Limitations for Lab Experiments

4-ethyl 2-methyl 3-methyl-5-(propionylamino)-2,4-thiophenedicarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, 4-ethyl 2-methyl 3-methyl-5-(propionylamino)-2,4-thiophenedicarboxylate also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.

Future Directions

There are several future directions for the research on 4-ethyl 2-methyl 3-methyl-5-(propionylamino)-2,4-thiophenedicarboxylate. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to evaluate its efficacy and safety in animal models and human clinical trials. In addition, there is a need to explore its potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. Finally, there is a need to develop more efficient and scalable synthesis methods for 4-ethyl 2-methyl 3-methyl-5-(propionylamino)-2,4-thiophenedicarboxylate to facilitate its commercial production.

Synthesis Methods

4-ethyl 2-methyl 3-methyl-5-(propionylamino)-2,4-thiophenedicarboxylate can be synthesized by the reaction of ethyl 2-methyl-3-oxobutanoate with 2-methyl-3,5-dibromothiophene in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with propionyl chloride and ammonia to yield 4-ethyl 2-methyl 3-methyl-5-(propionylamino)-2,4-thiophenedicarboxylate. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

4-ethyl 2-methyl 3-methyl-5-(propionylamino)-2,4-thiophenedicarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models. 4-ethyl 2-methyl 3-methyl-5-(propionylamino)-2,4-thiophenedicarboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 4-ethyl 2-methyl 3-methyl-5-(propionylamino)-2,4-thiophenedicarboxylate has been found to protect neurons from oxidative stress and neuroinflammation, suggesting its potential use in the treatment of neurodegenerative disorders.

properties

IUPAC Name

4-O-ethyl 2-O-methyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-5-8(15)14-11-9(12(16)19-6-2)7(3)10(20-11)13(17)18-4/h5-6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGIFNBPJAXHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=C(S1)C(=O)OC)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl 2-methyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate

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